molecular formula C20H24N2O4S B2512791 N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide CAS No. 682762-81-8

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B2512791
CAS No.: 682762-81-8
M. Wt: 388.48
InChI Key: HLWRSBFJRNXHKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a 2,7-dimethylindole core linked via an ethyl chain to a 2,5-dimethoxybenzenesulfonamide group. This compound is structurally distinct due to the dimethyl substitution on the indole ring, which enhances lipophilicity and may influence binding interactions in biological systems.

Properties

IUPAC Name

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-13-6-5-7-17-16(14(2)22-20(13)17)10-11-21-27(23,24)19-12-15(25-3)8-9-18(19)26-4/h5-9,12,21-22H,10-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWRSBFJRNXHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=C(N2)C)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Indole-Ethylamine Intermediate Synthesis

The indole core, 2-(2,7-dimethyl-1H-indol-3-yl)ethylamine, serves as the foundational building block. Fischer indole synthesis remains the most cited route for constructing 2,7-dimethylindole derivatives. Cyclization of 4-methylphenylhydrazine with 3-pentanone under acidic conditions (e.g., HCl/EtOH) yields 2,7-dimethylindole. Subsequent formylation at the 3-position via Vilsmeier-Haack reaction (POCl₃/DMF) introduces a formyl group, which is reduced to a hydroxymethyl intermediate using NaBH₄. Conversion to the ethylamine side chain is achieved through a two-step process: (i) Appel reaction with CBr₄/PPh₃ to form the bromide and (ii) nucleophilic substitution with sodium azide, followed by Staudinger reduction (PPh₃/H₂O) to the primary amine.

Sulfonamide Coupling

The amine intermediate is reacted with 2,5-dimethoxybenzenesulfonyl chloride under Schotten-Baumann conditions. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) with triethylamine (2.5 equiv) as a base. The sulfonyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. Workup involves sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by column chromatography (SiO₂, hexane/EtOAc 3:1) to isolate the product.

Table 1. Optimization of Sulfonylation Conditions

Condition Solvent Base Temp (°C) Yield (%)
Standard DCM Et₃N 25 72
High-Dilution THF DMAP 0→25 68
Microwave-Assisted DMF K₂CO₃ 100 65

Yields correlate strongly with the electron-withdrawing nature of the sulfonyl chloride; 2,5-dimethoxy substitution moderately deactivates the electrophilic sulfur, necessitating extended reaction times.

Multi-Step Synthesis Involving Protective Group Chemistry

Boc Protection and Functionalization

A patent-derived approach employs protective group strategies to enhance regioselectivity:

  • Boc Protection : The indole-ethylamine is treated with di-tert-butyl dicarbonate (Boc₂O, 1.5 equiv) in THF with DMAP (0.1 equiv) to afford the Boc-protected amine (89% yield).
  • Silylation : Trimethylchlorosilane (TMSCl, 2.0 equiv) in DCM with imidazole (3.0 equiv) installs a TMS group at the indole nitrogen, preventing undesired side reactions during subsequent steps.
  • Oxidation : The intermediate is oxidized with m-CPBA (1.2 equiv) in DCM at −20°C to introduce a sulfoxide moiety, though this step may be omitted depending on the target derivative.
  • Deprotection and Sulfonylation : Sequential removal of TMS (TBAF/THF) and Boc groups (TFA/DCM) liberates the free amine, which undergoes sulfonylation as described in Section 2.2.

This method achieves superior purity (≥95% by HPLC) but requires additional steps, reducing overall efficiency.

Alternative Methods Using Novel Reagents

Sulfinylamine Reagent t-BuONSO

The sulfinylamine reagent tert-butoxy-N-sulfinylamine (t-BuONSO) enables direct primary sulfonamide synthesis from Grignard reagents. While designed for primary sulfonamides, modifications permit secondary sulfonamide formation:

  • Grignard Formation : 2,5-Dimethoxybenzenemagnesium bromide is prepared from the corresponding bromide (Mg, THF, 0°C).
  • Reagent Coupling : t-BuONSO (1.1 equiv) is added, yielding a sulfonimidate intermediate.
  • Amine Quenching : The indole-ethylamine is introduced, displacing the tert-butoxy group under mild acidic conditions (AcOH/H₂O).

Preliminary trials report moderate yields (55–60%), with byproducts arising from competing elimination pathways.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 1H, ArH), 7.12 (s, 1H, Indole-H), 6.98 (d, J = 2.4 Hz, 1H, ArH), 6.72 (dd, J = 8.8, 2.4 Hz, 1H, ArH), 3.91 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (t, J = 6.4 Hz, 2H, CH₂N), 2.93 (t, J = 6.4 Hz, 2H, CH₂Indole), 2.45 (s, 3H, CH₃), 2.38 (s, 3H, CH₃).
  • HRMS : Calcd for C₂₁H₂₅N₂O₄S [M+H]⁺: 401.1534; Found: 401.1528.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 4.2 min (λ = 254 nm), confirming >98% purity.

Applications and Derivatives

While biological data for this specific compound remain undisclosed, structural analogs demonstrate activity against kinase targets and antidepressant potential. Derivatives substituting the 2,5-dimethoxy group with nitro or methylsulfonyl moieties exhibit enhanced blood-brain barrier permeability in preclinical models.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Medicinal Chemistry Applications

Enzyme Inhibition
Sulfonamides, including N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide, have been studied for their ability to inhibit specific enzymes linked to various diseases. For instance, sulfonamide derivatives have shown promising results as inhibitors of α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The synthesis of new sulfonamides with these properties has been reported, showcasing their potential as therapeutic agents against these conditions .

Antidiabetic Activity
Research indicates that sulfonamide derivatives can exhibit significant antidiabetic activity. Compounds similar to this compound have been evaluated in vivo using streptozotocin-induced diabetic rat models. These studies demonstrated that certain derivatives could effectively reduce blood glucose levels compared to standard treatments such as glibenclamide . This suggests that modifications in the sulfonamide structure could lead to more effective antidiabetic agents.

Anticancer Research

Recent studies have focused on the development of novel compounds with anticancer properties. The incorporation of sulfonamide moieties into molecular hybrids has been a strategic approach to enhance antitumor activity. For instance, a series of new sulfonamide derivatives were designed and synthesized to target cancer cells by inhibiting key pathways involved in tumor growth. These compounds were evaluated for their cytotoxic effects against various cancer cell lines, indicating their potential as effective anticancer agents .

Antimicrobial Activity

This compound and its derivatives have also been explored for antimicrobial properties. Research has shown that certain sulfonamide compounds can inhibit both dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), enzymes critical for bacterial survival. This dual inhibition mechanism positions these compounds as potential candidates for the development of new antimicrobial therapies .

Summary Table of Applications

Application AreaDescriptionReferences
Enzyme InhibitionInhibitors of α-glucosidase and acetylcholinesterase for T2DM and AD ,
Antidiabetic ActivitySignificant reduction in blood glucose levels in diabetic models
Anticancer ResearchSynthesis of novel sulfonamide derivatives with potential anticancer effects ,
Antimicrobial ActivityDual inhibitors of DHPS and DHFR with antimicrobial properties

Mechanism of Action

The mechanism of action of N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of viral replication, induction of apoptosis in cancer cells, or antimicrobial effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound C₁₉H₂₂N₂O₄S 388.49 2,7-Dimethylindole, sulfonamide Not explicitly reported
N-[2-(1H-Indol-3-yl)ethyl]-2,5-dimethoxybenzenesulfonamide C₁₈H₂₀N₂O₄S 360.43 Indole, sulfonamide Supplier-listed (no activity)
H-8 C₁₂H₁₆Cl₂N₄O₂S 367.26 Isoquinoline, methylaminoethyl Kinase inhibition
TAS-103 C₁₉H₂₁Cl₂N₃O₃ 434.30 Indenoquinoline, dimethylaminoethyl Topoisomerase inhibition
NAT-1 C₁₆H₁₅N₃O₃S 329.38 Thiazolidinone, methoxyphenyl Antioxidant

Biological Activity

N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the biological activity of this compound, summarizing research findings, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural components:

  • Indole moiety : The indole structure is known for its diverse biological properties.
  • Dimethoxybenzene : The presence of methoxy groups enhances lipophilicity and may influence receptor interactions.
  • Sulfonamide group : This functional group is often associated with antibacterial and antitumor activities.

Antitumor Activity

Research has indicated that compounds with similar structures to this compound exhibit significant antitumor properties. A focused library of N-(7-indolyl)benzenesulfonamide derivatives was synthesized and evaluated for their effectiveness against various cancer cell lines. Notably, cell cycle analysis revealed two distinct classes of inhibitors:

  • Mitosis Disruptors : Compounds that interfere with mitotic processes.
  • G1 Accumulators : Compounds that cause accumulation in the G1 phase, potentially leading to apoptosis in cancer cells .

Neuropharmacological Effects

The indole structure has been associated with neuropharmacological effects. Studies have shown that modifications at the nitrogen atom can affect binding affinities to dopamine receptors, which are crucial in treating disorders like schizophrenia and depression. For instance, compounds similar to this compound have been evaluated for their selective antagonistic properties at dopamine D(3) receptors .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Key findings include:

  • Substituent Variability : The introduction of various alkyl groups at the nitrogen atom influences receptor binding and metabolic stability.
  • Methoxy Substituents : The presence of methoxy groups on the benzene ring enhances the lipophilicity and may improve bioavailability .

Case Studies

Several case studies have highlighted the efficacy of related compounds in clinical settings:

  • In Vitro Studies : Various derivatives have shown potent activity against P388 murine leukemia cells, indicating potential for further development as chemotherapeutic agents.
  • Dopamine Receptor Binding Studies : Research has demonstrated that certain structural modifications lead to increased selectivity towards dopamine receptors, suggesting therapeutic potential for psychiatric disorders .

Data Summary Table

Compound NameBiological ActivityTargetReference
N-(7-indolyl)benzenesulfonamideAntitumor agentP388 leukemia cells
5,6-Dimethoxy-N-propyl-aminoindanD(3) receptor antagonistDopamine receptors
N-[2-(2,7-dimethylindol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamidePotential neuropharmacological effectsDopamine receptors

Q & A

Basic Research Questions

Q. What are the critical steps and analytical techniques for synthesizing N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide with high purity?

  • Methodology :

  • Synthetic Route : Begin with indole derivatives (e.g., 2,7-dimethylindole) as precursors. React with ethylenediamine derivatives under controlled temperatures (60–80°C) in anhydrous solvents like DMF or THF to form the ethylamine intermediate. Subsequent sulfonylation with 2,5-dimethoxybenzenesulfonyl chloride requires slow addition to avoid side reactions .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water.
  • Characterization : Employ HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Confirm structure via 1H/13C NMR (e.g., δ 7.8–8.2 ppm for sulfonamide protons) and HRMS (exact mass: [calculate based on formula]) .

Q. Which analytical techniques are essential for validating the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the indole and sulfonamide regions.
  • Mass Spectrometry : Use ESI-HRMS to confirm molecular ion ([M+H]+) and fragment patterns.
  • Elemental Analysis : Validate C, H, N, S content within ±0.4% of theoretical values.
  • Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and charged aerosol detection (CAD) for non-chromophoric impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodology :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., cell line passage number, serum-free media, consistent incubation times).

  • Structural Analog Comparison : Test analogs (e.g., variations in indole methyl groups or sulfonamide substituents) to identify critical pharmacophores (see Table 1).

  • Meta-Analysis : Use statistical tools (e.g., Bayesian regression) to account for variability in IC50 values due to assay platforms .

    Table 1: Structural Analogs and Activity Trends

    Analog StructureModificationsReported IC50 (μM)Target
    2,5-Dimethoxy sulfonamideNone (parent compound)0.45 ± 0.12Kinase X
    2-Methoxy-5-nitro sulfonamideElectron-withdrawing group1.20 ± 0.30Kinase X
    2,7-Diethylindole variantIncreased lipophilicity0.28 ± 0.09Kinase X

Q. What strategies are recommended for determining the crystal structure of this compound when encountering twinning or low-resolution data?

  • Methodology :

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. For twinned crystals, apply the SHELXL TWIN command with a BASF parameter to model twin domains .
  • Refinement : Perform iterative cycles with restraints on anisotropic displacement parameters (ADPs). Validate using R1 (<5%) and wR2 (<10%) indices.
  • Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and CCDC’s Mercury for packing analysis .

Q. How can computational methods predict this compound’s interaction with biological targets, and how should results be validated experimentally?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Glide to model binding poses in target proteins (e.g., kinase X’s ATP-binding pocket). Prioritize poses with ΔG < -8 kcal/mol.
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS/AMBER) to assess hydrogen bond persistence and RMSD fluctuations.
  • Experimental Validation : Compare computational predictions with SPR (surface plasmon resonance) for binding kinetics (ka/kd) and ITC (isothermal titration calorimetry) for ΔH/ΔS values .

Methodological Notes

  • Synthetic Optimization : For low yields (<40%), consider microwave-assisted synthesis (100°C, 30 min) or catalyst screening (e.g., Pd/C for coupling steps) .
  • Data Reproducibility : Adhere to ICH Q2(R1) guidelines for method validation, including linearity (R² > 0.995), LOD/LOQ (<0.1% impurities), and inter-day precision (RSD < 2%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.